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Abstract
Cianopramine (also known as 3-cyanoimipramine, development code Ro 11-2465) is a

tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was

never marketed.[1][2] Structurally related to imipramine, its primary mechanism of action is the

potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[2][3]

Additionally, Cianopramine exhibits weak antagonistic properties at serotonin receptors. This

document provides a comprehensive overview of the pharmacological profile of

Cianopramine, including its receptor binding characteristics, pharmacodynamic effects, and

available pharmacokinetic information. Detailed experimental methodologies for key assays are

also presented, along with visualizations of relevant biological pathways and experimental

workflows.

Introduction
Cianopramine is a tertiary amine tricyclic antidepressant. Its chemical structure features the

characteristic three-ring core of TCAs, with a cyano group substitution that contributes to its

distinct pharmacological properties. The primary focus of research on Cianopramine has been

its potent and selective inhibition of the serotonin transporter (SERT), a key target in the

treatment of depressive disorders.[2][3] This guide synthesizes the available preclinical and

clinical data to provide a detailed technical overview of Cianopramine's pharmacological

profile.
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Pharmacodynamics
The pharmacodynamic effects of Cianopramine are primarily driven by its interaction with the

serotonergic system. It acts as a potent inhibitor of the serotonin transporter and as a weak

antagonist at certain serotonin receptors.

Receptor and Transporter Binding Affinity
Quantitative data on the binding affinity of Cianopramine to a wide range of CNS receptors is

limited in publicly available literature. However, functional assays and radioligand binding

studies have provided insights into its primary targets.

Target Parameter Value Species Assay Type Reference

Serotonin
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Human
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e challenge
[1]

Serotonin Reuptake Inhibition
Cianopramine is a potent inhibitor of serotonin reuptake. In a study with healthy volunteers,

single oral doses of Cianopramine resulted in a significant, dose-dependent inhibition of ¹⁴C-

labeled serotonin uptake into platelets. A 2 mg oral dose of Cianopramine led to an 80% ± 2%

inhibition of platelet serotonin uptake two hours post-administration.[1] Following multiple rising

doses up to 3 mg daily for 7 days, a significant decrease in platelet serotonin concentration

was observed, reaching an approximately 80% reduction from baseline levels after 5 days of

treatment.[3]

Serotonin Receptor Antagonism
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In addition to its reuptake inhibition, Cianopramine demonstrates weak antagonistic effects at

postsynaptic serotonin receptors. In preclinical studies, Cianopramine antagonized the effects

of serotonin agonists. It reduced the number of quipazine-induced head twitches in rats with an

ID50 of 20.1 mg/kg.[4] Furthermore, it attenuated serotonin-induced contractions of the isolated

rat stomach fundus strip with an IC50 value of 5 x 10⁻⁵ M.[4]

Other Receptor Interactions
Evidence suggests that Cianopramine has weak antagonistic effects on alpha-adrenergic

receptors. This was observed in a study where a higher dose of phenylephrine was required to

increase systolic blood pressure after administration of Cianopramine.[1]

Pharmacokinetics
Detailed pharmacokinetic data for Cianopramine in humans, such as elimination half-life,

bioavailability, and volume of distribution, are not extensively reported in the available literature.

Metabolism
Cianopramine is metabolized in vivo to an N-desmethyl metabolite, Ro 12-5419.[1] This

metabolite is also pharmacologically active. As a tricyclic antidepressant, it is anticipated that

the metabolism of Cianopramine is primarily hepatic and mediated by the cytochrome P450

(CYP) enzyme system. The N-demethylation of similar TCAs like imipramine and clomipramine

is catalyzed by CYP1A2, CYP3A4, and CYP2C19, while hydroxylation is often mediated by

CYP2D6.[5][6]

Active Metabolites
The N-desmethyl metabolite of Cianopramine, Ro 12-5419, has been shown to be a less

potent inhibitor of serotonin uptake compared to the parent compound. However, unlike

Cianopramine, Ro 12-5419 also demonstrates activity in inhibiting noradrenaline uptake.[1]

Compound Effect on 5-HT Uptake Effect on NA Uptake

Cianopramine (Ro 11-2465) Potent Inhibitor -

Desmethylcianopramine (Ro

12-5419)
Weaker Inhibitor Inhibitor
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Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter
This protocol describes a general method for determining the binding affinity of a compound to

the serotonin transporter using [³H]Ro 11-2465 as the radioligand.

Objective: To determine the binding characteristics of Cianopramine at the serotonin

transporter.

Materials:

[³H]Ro 11-2465 (radioligand)

Rat cerebral cortex tissue

Homogenization buffer (e.g., Tris-HCl with NaCl)

Wash buffer

Scintillation fluid

Glass fiber filters

Homogenizer

Centrifuge

Liquid scintillation counter

Procedure:

Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and

centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a

membrane preparation.

Binding Assay: The membrane preparation is incubated with [³H]Ro 11-2465 at various

concentrations in the presence or absence of a high concentration of a competing non-
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labeled ligand (to determine non-specific binding) or varying concentrations of the test

compound (Cianopramine). The binding of [³H]Ro 11-2465 is sodium-dependent.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand. The filters are then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. Binding parameters (Kd and Bmax) are determined by Scatchard analysis of

saturation binding data. Ki values for test compounds are calculated from IC50 values

obtained from competition binding assays.
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Membrane Preparation Binding Assay Data Acquisition & Analysis

Rat Cerebral Cortex Homogenization Centrifugation Pellet (Membranes) Resuspension Incubation with
[3H]Ro 11-2465 Filtration Scintillation Counting Data Analysis

(Kd, Bmax, Ki)
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Uptake Assay
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6478739/
https://pubmed.ncbi.nlm.nih.gov/6478739/
https://en.wikipedia.org/wiki/Serotonin_reuptake_inhibitor
https://pubmed.ncbi.nlm.nih.gov/6791197/
https://pubmed.ncbi.nlm.nih.gov/6791197/
https://pubmed.ncbi.nlm.nih.gov/7288439/
https://pubmed.ncbi.nlm.nih.gov/7288439/
https://www.researchgate.net/publication/14697552_Major_pathway_of_imipramine_metabolism_is_catalyzed_by_cytochromes_P-450_1A2_and_P-450_3A4_in_human_liver
https://www.clinpgx.org/pathway/PA165960076
https://www.benchchem.com/product/b1668977#pharmacological-profile-of-cianopramine
https://www.benchchem.com/product/b1668977#pharmacological-profile-of-cianopramine
https://www.benchchem.com/product/b1668977#pharmacological-profile-of-cianopramine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

